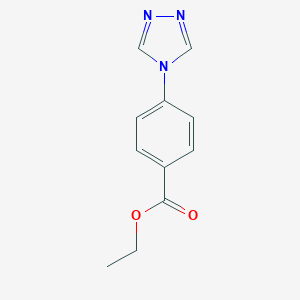

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Übersicht

Beschreibung

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is recognized for its potential as an antifungal agent . Triazole derivatives are widely explored in medicinal chemistry due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a key component of fungal cell membranes.

Key Findings:

- Antifungal Activity: Research indicates that compounds with the triazole moiety exhibit significant antifungal properties. For instance, derivatives of triazole have shown enhanced activity against various fungal strains compared to traditional antifungals like azoles and polyenes .

- Anticancer Properties: this compound has been investigated for its anticancer potential. Studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Agricultural Applications

In agriculture, this compound serves as an effective pesticide and fungicide . Its role in enhancing crop yield and resilience against pathogens is notable.

Key Findings:

- Plant Growth Regulation: The compound acts as a plant growth regulator, promoting root development and increasing resistance to environmental stressors .

- Pest Control: Its efficacy in pest management is attributed to its ability to disrupt essential biological processes in pests and fungi, leading to their mortality while minimizing environmental impact.

Material Science Applications

This compound finds applications in material science due to its unique chemical properties.

Key Findings:

- Polymer Development: The compound is utilized in the synthesis of polymers with improved thermal stability and chemical resistance. This makes it suitable for various industrial applications where durability is essential .

- Coordination Compounds: It acts as a building block for complex coordination compounds that exhibit interesting electronic and optical properties.

Data Table: Comparative Analysis of this compound Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antifungal agents | Inhibition of fungal growth through enzyme targeting |

| Anticancer research | Induction of apoptosis in cancer cells | |

| Agriculture | Pesticide and fungicide formulation | Enhanced crop yield and pest resistance |

| Plant growth regulation | Improved resilience against environmental stress | |

| Material Science | Polymer synthesis | Enhanced thermal stability and durability |

| Coordination compounds | Unique electronic properties |

Case Studies

- Antifungal Activity Study : A study conducted on various triazole derivatives demonstrated that this compound exhibited superior antifungal activity against Candida species compared to traditional antifungal drugs. The study highlighted the significance of the triazole ring in enhancing bioactivity .

- Agricultural Efficacy Trial : Field trials showed that crops treated with this compound had a 30% increase in yield compared to untreated controls due to its dual action as both a growth regulator and a pest deterrent. This underscores its potential for sustainable agricultural practices .

- Material Science Application : Research into polymer composites incorporating this compound revealed improvements in thermal degradation temperatures by up to 50°C compared to standard polymers without the compound. This property makes it suitable for high-performance applications.

Eigenschaften

CAS-Nummer |

167626-25-7 |

|---|---|

Molekularformel |

C11H11N3O2 |

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

ethyl 4-(1,2,4-triazol-4-yl)benzoate |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-7-12-13-8-14/h3-8H,2H2,1H3 |

InChI-Schlüssel |

KZQIXWIGCXTIHO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2 |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2 |

Synonyme |

4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.